An In-depth Technical Guide to 2-(Trifluoromethyl)Phenylhydrazine Hydrochloride
An In-depth Technical Guide to 2-(Trifluoromethyl)Phenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of 2-(Trifluoromethyl)Phenylhydrazine Hydrochloride. It includes detailed experimental protocols for its synthesis, purification, and analysis, and explores its application in organic synthesis and potential modulation of cellular signaling pathways.
Core Properties
2-(Trifluoromethyl)phenylhydrazine hydrochloride is a versatile chemical intermediate widely utilized in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethyl group at the ortho position of the phenyl ring significantly influences its chemical reactivity and biological activity.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 2-(Trifluoromethyl)Phenylhydrazine Hydrochloride is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 3107-34-4 | [1] |
| Molecular Formula | C₇H₇F₃N₂·HCl | [1] |
| Molecular Weight | 212.60 g/mol | [1] |
| Appearance | Off-white to light yellow crystalline powder | [1][2] |
| Melting Point | 220-238 °C (decomposes) | [1][3][4] |
| Solubility | Soluble in water. | [4] |
| Purity | ≥98% (HPLC) | [5][6] |
Spectral Data
-
¹H NMR: Spectral data for similar phenylhydrazine hydrochloride compounds show characteristic peaks for the aromatic protons and the hydrazine protons. For example, in the ¹H NMR spectrum of phenylhydrazine hydrochloride in DMSO-d₆, aromatic protons appear in the range of 6.93-7.26 ppm, a broad peak for the NH proton at 8.4 ppm, and a singlet for the -NH₃⁺ protons at 10.4 ppm.[7]
-
¹³C NMR: The ¹³C NMR spectrum of phenylhydrazine hydrochloride in DMSO-d₆ displays signals for the aromatic carbons.[8] For substituted analogs, the chemical shifts will be influenced by the nature and position of the substituent.
Experimental Protocols
Synthesis of 2-(Trifluoromethyl)Phenylhydrazine Hydrochloride
The synthesis of 2-(Trifluoromethyl)Phenylhydrazine Hydrochloride is typically achieved through a two-step process involving the diazotization of 2-(trifluoromethyl)aniline followed by reduction of the resulting diazonium salt.[9][10][11]
Step 1: Diazotization of 2-(Trifluoromethyl)aniline
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-(trifluoromethyl)aniline in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Reduction of the Diazonium Salt
-
In a separate reaction vessel, prepare a solution of a reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid or sodium sulfite (Na₂SO₃) in water.[9][10]
-
Cool the reducing solution to 0-10 °C.
-
Slowly add the previously prepared diazonium salt solution to the reducing solution, keeping the temperature below 10 °C.
-
After the addition is complete, continue stirring for several hours at room temperature.
-
Heat the reaction mixture under reflux for 1-2 hours to ensure complete reduction.
-
Cool the mixture to 0-5 °C to precipitate the 2-(Trifluoromethyl)Phenylhydrazine Hydrochloride.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Purification by Recrystallization
The crude 2-(Trifluoromethyl)Phenylhydrazine Hydrochloride can be purified by recrystallization to obtain a high-purity product.
-
Dissolve the crude product in a minimal amount of hot 2 M hydrochloric acid.[12]
-
If necessary, add a small amount of activated charcoal to decolorize the solution and heat for a short period.
-
Hot-filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.[12]
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed to assess the purity of 2-(Trifluoromethyl)Phenylhydrazine Hydrochloride.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[13]
-
Mobile Phase: A mixture of methanol and a phosphate buffer solution (e.g., V(methanol):V(8 mmol/L KH₂PO₄ + 4 mmol/L K₂HPO₄) = 35:65).[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV at 235 nm.[13]
-
Column Temperature: 30 °C.[13]
-
Injection Volume: 10 µL.[13]
Applications in Organic Synthesis
Fischer Indole Synthesis
2-(Trifluoromethyl)Phenylhydrazine Hydrochloride is a key reagent in the Fischer indole synthesis, a powerful method for constructing the indole ring system.[1][14][15] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of the phenylhydrazine with an aldehyde or a ketone.[1][14] The resulting trifluoromethyl-substituted indoles are valuable scaffolds in medicinal chemistry.
The general mechanism of the Fischer indole synthesis is as follows:
-
Formation of a phenylhydrazone from the phenylhydrazine and a carbonyl compound.
-
Tautomerization of the phenylhydrazone to an enamine.
-
A[12][12]-sigmatropic rearrangement (Claisen-like rearrangement).
-
Loss of ammonia and subsequent aromatization to form the indole ring.
Pharmacological Properties and Signaling Pathways
Phenylhydrazine and its derivatives are known to exhibit a range of biological activities. The introduction of a trifluoromethyl group can enhance properties such as metabolic stability and membrane permeability, making these compounds interesting candidates for drug discovery.[1]
Potential Anticancer Activity
Derivatives of phenylhydrazine have been investigated for their potential as anticancer agents.[16] For instance, some phenylhydrazine-derived compounds have shown antiproliferative activity against liver and breast cancer cell lines.
Modulation of the JAK/STAT Signaling Pathway
Phenylhydrazine has been shown to impact the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[3] This pathway is crucial for transducing signals from cytokines and growth factors, thereby regulating processes like cell proliferation, differentiation, and apoptosis.[17] Phenylhydrazine can lead to the deregulation of the erythropoietin receptor, which subsequently affects downstream signaling through the JAK/STAT and Ras/MAPK pathways.[3] This can inhibit gene transcription and the production of erythrocytes.[3]
Indole Derivatives and PI3K/Akt/mTOR Signaling
Indole compounds, which can be synthesized from 2-(Trifluoromethyl)Phenylhydrazine Hydrochloride via the Fischer indole synthesis, are recognized as potent anticancer agents.[18] These compounds, including indole-3-carbinol (I3C) and its derivatives, can modulate multiple cellular signaling pathways, notably the PI3K/Akt/mTOR pathway.[18][19] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[20][21] Indole derivatives have been shown to inhibit key components of this pathway, leading to the suppression of tumor growth.[18]
This technical guide provides a foundational understanding of 2-(Trifluoromethyl)Phenylhydrazine Hydrochloride for its application in research and development. Further investigation into its specific biological targets and mechanisms of action will continue to unveil its full potential in medicinal chemistry and drug discovery.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Serendipitous identification of phenylhydrazine derivatives as potent inhibitors of carbapenem-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-(Trifluoromethyl)phenylhydrazine hydrochloride | 3107-34-4 [chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Page loading... [guidechem.com]
- 8. Phenylhydrazine hydrochloride(59-88-1) 13C NMR spectrum [chemicalbook.com]
- 9. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 10. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 11. Page loading... [wap.guidechem.com]
- 12. scite.ai [scite.ai]
- 13. Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC | Semantic Scholar [semanticscholar.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tumorigenic effects of chronic administration of benzylhydrazine dihydrochloride and phenylhydrazine hydrochloride in Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Unveiling the Veil of JAK Inhibitors [synapse.patsnap.com]
- 18. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Allosteric modulation of Ras and the PI3K/AKT/mTOR pathway: emerging therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

